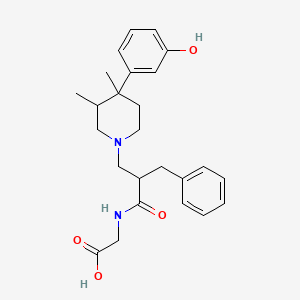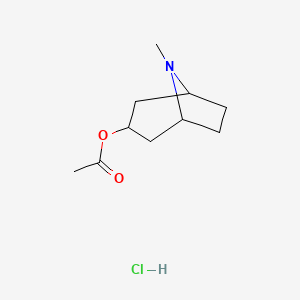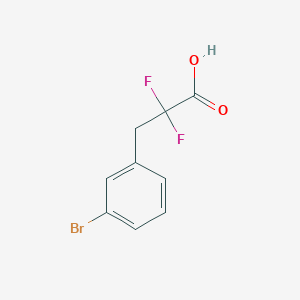
Fmoc-Lys(Dadcyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Dadcyl)-OH: is a derivative of lysine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dabcyl (4,4-dimethylamino-azobenzene-4’-carboxylic acid) moiety. This compound is primarily used in peptide synthesis and fluorescence resonance energy transfer (FRET) assays due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dadcyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the dabcyl moiety. The process can be summarized as follows:
Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of Dabcyl: The dabcyl moiety is introduced by reacting the Fmoc-protected lysine with dabcyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Lys(Dadcyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.
Substitution: The dabcyl moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Triethylamine and dabcyl chloride are used for introducing the dabcyl moiety.
Major Products:
Deprotected Lysine: Removal of the Fmoc group yields free lysine.
Substituted Products: Introduction of the dabcyl moiety results in this compound.
Scientific Research Applications
Chemistry: Fmoc-Lys(Dadcyl)-OH is widely used in peptide synthesis, particularly in the construction of FRET-based peptide substrates. These substrates are valuable tools for studying enzyme kinetics and protease activity .
Biology: In biological research, this compound is used to create fluorescent probes for imaging and diagnostic purposes. The compound’s ability to quench fluorescence makes it ideal for studying protein-protein interactions and cellular processes .
Medicine: The compound is utilized in the development of diagnostic assays and therapeutic agents. Its role in FRET assays allows for the detection of specific biomolecules, aiding in disease diagnosis and monitoring .
Industry: this compound is employed in the production of biosensors and other analytical devices. Its unique properties enable the development of sensitive and specific detection systems for various applications .
Mechanism of Action
Molecular Targets and Pathways: The primary mechanism of action of Fmoc-Lys(Dadcyl)-OH involves its role as a quencher in FRET assays. The dabcyl moiety absorbs energy from the fluorophore, resulting in a decrease in fluorescence. This quenching effect is used to monitor enzymatic reactions and other biochemical processes .
Comparison with Similar Compounds
Fmoc-Lys(5-Fam)-OH: This compound is similar to Fmoc-Lys(Dadcyl)-OH but contains a 5-carboxyfluorescein (5-Fam) moiety instead of dabcyl.
Fmoc-Lys(Mca)-OH: This compound contains a (7-methoxycoumarin-4-yl)-acetyl (Mca) moiety and is used in FRET assays as a fluorescent donor.
Uniqueness: this compound is unique due to its dabcyl moiety, which acts as a quencher in FRET assays. This property makes it particularly valuable for studying protease activity and other enzymatic processes where fluorescence quenching is required .
Properties
IUPAC Name |
6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOPWTDBGMLRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)







![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)


![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)


